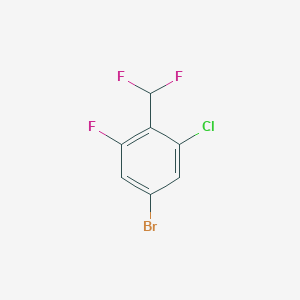
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the selective bromination and chlorination of a difluoromethyl-substituted benzene derivative. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the benzene ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.
Coupled Products: In coupling reactions, the major products are typically more complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the halogen atoms, which influence the compound’s nucleophilicity and electrophilicity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-chloro-2,3-difluorobenzene: This compound is similar in structure but lacks the difluoromethyl group, which can significantly alter its chemical properties and reactivity.
5-Bromo-1-chloro-2-(trifluoromethyl)-3-fluorobenzene: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to differences in steric and electronic effects.
Uniqueness
5-Bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene is unique due to the specific arrangement of halogen atoms and the difluoromethyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
929621-34-1 |
|---|---|
Molekularformel |
C7H3BrClF3 |
Molekulargewicht |
259.45 g/mol |
IUPAC-Name |
5-bromo-1-chloro-2-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |
InChI-Schlüssel |
VKTVITDXYWEGCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



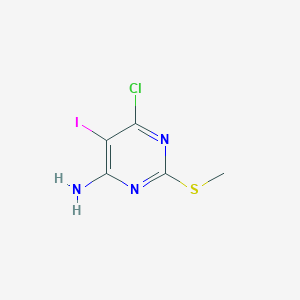
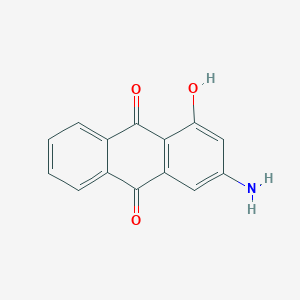
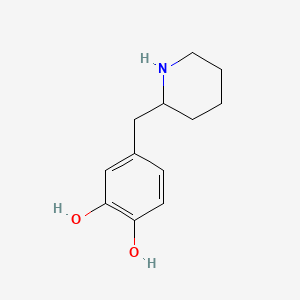
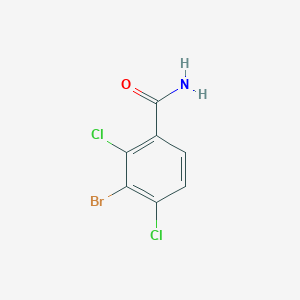
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
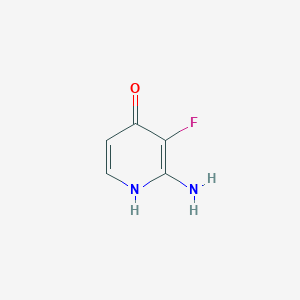
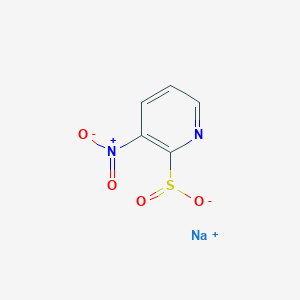
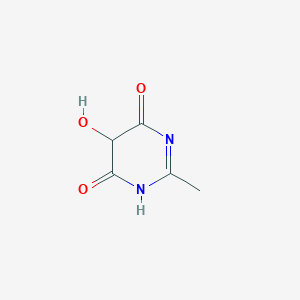

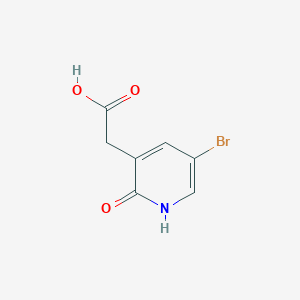

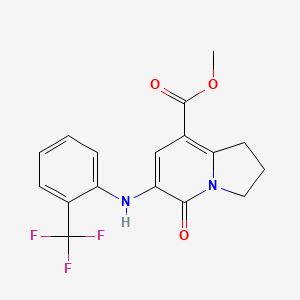
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
